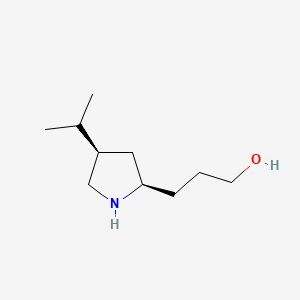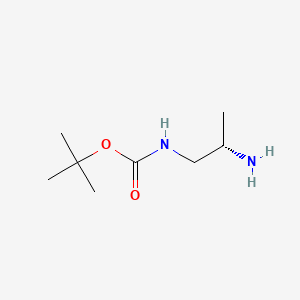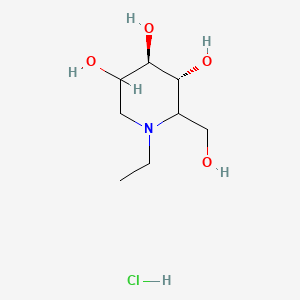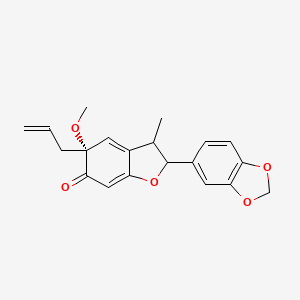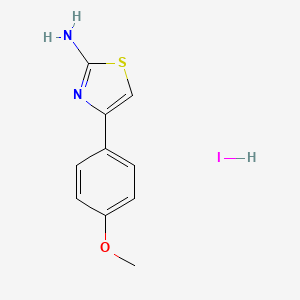
4-(4-Methoxyphenyl)thiazol-2-ylamin HI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl) thiazol-2-ylamine HI is a chemical compound with the molecular formula C10H10N2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl) thiazol-2-ylamine HI has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The result is an increase in acetylcholine levels, which in turn enhances cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which plays a crucial role in memory and cognition .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this results in enhanced cholinergic transmission, which can have various effects depending on the specific cells and tissues involved. For example, in the brain, enhanced cholinergic transmission can improve memory and cognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative .
Industrial Production Methods
In industrial settings, the production of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl) thiazol-2-ylamine HI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions result in various substituted thiazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)thiazole
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-Methoxyphenyl)-2-thiazolamine
Uniqueness
4-(4-Methoxyphenyl) thiazol-2-ylamine HI stands out due to its unique combination of a methoxyphenyl group and a thiazole ring, which imparts specific chemical and biological properties. This compound’s ability to inhibit acetylcholinesterase and its potential therapeutic applications make it a valuable target for further research .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAVTBFBOAQANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655053 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114196-86-0 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
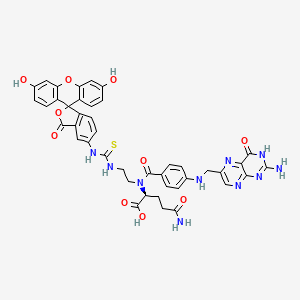
![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B569182.png)
![2(1H)-Pyridinone,6-[(1-methylbutyl)thio]-(9CI)](/img/new.no-structure.jpg)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
